Cyclooctatetraene
Description
Historical Context and Early Academic Investigations of Annulenes
The story of cyclooctatetraene begins in 1905 with the German chemist Richard Willstätter, who reported its first synthesis. chemeurope.comacs.org Starting from the naturally occurring alkaloid pseudopelletierine, Willstätter's multi-step synthesis was a laborious achievement. wisc.eduresearchgate.net Upon examining the properties of the newly synthesized hydrocarbon, Willstätter noted that it did not possess the expected chemical stability characteristic of its smaller analogue, benzene (B151609). chemeurope.comacs.org Instead of undergoing substitution reactions, it readily underwent addition reactions, much like a typical olefin. chemeurope.comacs.org
This discovery sparked considerable debate and controversy within the chemical community. wikipedia.org For several decades, many chemists were unable to replicate the challenging synthesis, leading to skepticism and the suggestion that Willstätter had instead synthesized styrene, an isomer. chemeurope.comen-academic.com Willstätter defended his work, pointing out that his product could be reduced to cyclooctane, a reaction impossible for styrene. chemeurope.comwikipedia.org
The controversy was definitively settled during World War II when Walter Reppe, working at BASF in Germany, developed a remarkably simple, one-step synthesis by heating acetylene (B1199291) under pressure with a nickel catalyst. wikipedia.orgoregonstate.edudrugfuture.com This method produced this compound in high yields and provided material identical to Willstätter's. wikipedia.org Further validation came in 1947 when Arthur C. Cope and his colleagues successfully repeated Willstätter's original synthesis step-by-step, confirming the accuracy of the initial discovery. wikipedia.org These events were crucial in the burgeoning field of annulene chemistry, which focuses on cyclic conjugated hydrocarbons, with this compound ( wikipedia.organnulene) serving as a key, foundational example. chemistrysteps.com
Significance of this compound in Theoretical Organic Chemistry
The unexpected lack of aromaticity in this compound was a major theoretical puzzle in the early 20th century. The explanation came in 1931 with Erich Hückel's formulation of the molecular orbital theory of aromaticity, now known as Hückel's rule. acs.org This rule states that for a cyclic, planar molecule to be aromatic, it must possess a continuous ring of p-orbitals and contain (4n+2) π-electrons, where 'n' is a non-negative integer.
This compound, with its eight π-electrons, fits the 4n rule (where n=2), which would classify it as antiaromatic if it were planar. gauthmath.comfiveable.me Antiaromatic compounds are particularly unstable. To avoid this destabilization, this compound adopts a non-planar, tub-shaped conformation. askiitians.comacs.orgstackexchange.com This puckered structure prevents the continuous overlap of p-orbitals around the ring, thereby breaking the conjugation and rendering the molecule non-aromatic rather than anti-aromatic. askiitians.comquora.com
X-ray diffraction studies have confirmed this tub conformation and revealed two distinct C-C bond distances, corresponding to alternating single and double bonds, unlike the uniform bond lengths seen in aromatic benzene. chemeurope.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₈ |
| Conformation | Tub-shaped (D₂d symmetry) |
| Aromaticity | Non-aromatic |
| π-Electron Count | 8 |
| Hückel's Rule | Does not satisfy (4n system) |
The study of this compound was instrumental in demonstrating that the simple presence of a cyclic, conjugated system of double bonds is not a sufficient condition for aromaticity. It highlighted the critical importance of both planarity and the specific number of π-electrons, thereby solidifying the predictive power of Hückel's rule and deepening the understanding of chemical bonding. fiveable.melibretexts.org
Overview of Key Research Domains in this compound Chemistry
The unique electronic structure and reactivity of this compound have made it a valuable molecule in several key research areas, most notably in organometallic chemistry and organic synthesis.
A pivotal discovery was that this compound can readily accept two electrons from alkali metals, such as potassium, to form the cyclooctatetraenide dianion (COT²⁻). wikipedia.org This dianion is planar and contains 10 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2, where n=2). wikipedia.orgacs.orgwikipedia.org The aromaticity of the COT²⁻ dianion has been confirmed experimentally and is estimated to be at least as great as that of benzene. rsc.org
| Species | Formula | π-Electron Count | Geometry | Classification |
|---|---|---|---|---|
| This compound | C₈H₈ | 8 | Non-planar (Tub) | Non-aromatic |
| Cyclooctatetraenide Dianion | [C₈H₈]²⁻ | 10 | Planar | Aromatic |
This aromatic dianion has proven to be an exceptionally versatile ligand in organometallic chemistry, capable of forming stable "sandwich" complexes with various metals, particularly lanthanides and actinides. wikipedia.org The most famous example is uranocene, U(C₈H₈)₂, first synthesized in 1968. wikipedia.orgchemeurope.com In this complex, a uranium atom is sandwiched between two planar cyclooctatetraenide rings. wikipedia.orgacs.org The discovery of uranocene and other actinocenes opened a new chapter in organoactinide chemistry, providing insights into the involvement of f-orbitals in chemical bonding. rsc.orgnih.gov this compound can also coordinate to transition metals in various other ways, for instance, acting as an η⁴ or η⁶ ligand in iron complexes. wikipedia.org
In organic synthesis, this compound serves as a versatile starting material. It undergoes ring-opening metathesis polymerization (ROMP) to produce polyacetylene, a conductive polymer. oregonstate.edu Its ability to isomerize and participate in reactions like the Diels-Alder reaction makes it a precursor for synthesizing complex polycyclic structures, such as the "Nenitescu's hydrocarbon". wikipedia.orgwordpress.com Furthermore, substituted cyclooctatetraenes are being explored for applications in materials science, including as electron-transporting materials in organic light-emitting diodes (OLEDs). acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
629-20-9 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
cyclooctatetraene |
InChI |
InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4?,7-5?,8-6?,8-7? |
InChI Key |
KDUIUFJBNGTBMD-VXMYFEMYSA-N |
SMILES |
C1=CC=CC=CC=C1 |
Isomeric SMILES |
C1=C/C=C\C=C/C=C1 |
Canonical SMILES |
C1=CC=CC=CC=C1 |
boiling_point |
140.5 °C |
melting_point |
-4.7 °C |
Other CAS No. |
629-20-9 |
physical_description |
Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber. Colorless liquid; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS] |
Pictograms |
Flammable; Irritant; Health Hazard |
Synonyms |
1,3,5,7-cyclooctatetraene |
vapor_pressure |
7.8 [mmHg] |
Origin of Product |
United States |
Theoretical Frameworks and Electronic Structure of Cyclooctatetraene
Aromaticity, Antiaromaticity, and Non-Aromaticity Concepts Applied to Cyclooctatetraene
The concepts of aromaticity, antiaromaticity, and non-aromaticity are crucial for understanding the unique properties of this compound. While structurally a cyclic polyene, its behavior deviates significantly from that of the archetypal aromatic compound, benzene (B151609), due to its number of π-electrons.
Hückel's Rule and 4n π-Electron Systems
Hückel's rule is a fundamental principle used to predict the aromaticity of planar, cyclic, conjugated molecules. It states that for a molecule to be aromatic, it must possess a continuous ring of p-orbitals and have (4n + 2) π-electrons, where 'n' is a non-negative integer (e.g., 2, 6, 10 π-electrons). Conversely, planar, cyclic, conjugated molecules with 4n π-electrons (e.g., 4, 8, 12 π-electrons) are predicted to be antiaromatic, a state of significant electronic destabilization.
This compound possesses eight π-electrons, which fits the 4n rule (where n=2). Therefore, if this compound were to adopt a planar conformation, it would be classified as an antiaromatic compound. doaj.org This antiaromatic character would lead to high reactivity and instability. pnas.org The theory predicts that such a planar 8π-electron system would have a triplet ground state. nih.gov
Conformational Escape from Antiaromaticity: The Tub Geometry (D2d)
To avoid the inherent instability of a planar, antiaromatic structure, this compound adopts a non-planar, tub-shaped conformation. amanote.comosti.gov This three-dimensional structure, which has D2d symmetry, effectively prevents the continuous overlap of p-orbitals around the ring. nih.gov By breaking the cyclic conjugation, the molecule forgoes the destabilizing effects of antiaromaticity and instead behaves like a typical, non-aromatic cyclic polyene. rsc.org This conformational escape is a direct consequence of the energetic penalty associated with being antiaromatic. eurjchem.com The tub geometry is characterized by alternating single and double bonds, and unlike benzene, this compound readily undergoes addition reactions typical of alkenes. iupac.org
Aromaticity of Planarized this compound Ionic Species (Dianion, Dication)
The electronic character of the this compound ring can be dramatically altered through reduction or oxidation, leading to the formation of its dianion (COT²⁻) and dication (COT²⁺).
The This compound dianion (COT²⁻) is formed by the addition of two electrons to the neutral molecule, resulting in a system with 10 π-electrons. This number satisfies Hückel's (4n + 2) rule for aromaticity (where n=2). eurjchem.com Consequently, the COT²⁻ dianion adopts a planar, regular octagonal geometry to maximize the stabilizing effect of π-electron delocalization. iupac.org This planarization and the associated aromatic stabilization overcome the Coulombic repulsion between the two negative charges. lanl.gov The aromaticity of the COT²⁻ dianion has been experimentally supported by techniques such as NMR spectroscopy. mdpi.com
Conversely, the This compound dication (COT²⁺) is formed by the removal of two electrons, leaving a system with 6 π-electrons. This also satisfies the (4n + 2) rule (where n=1), and thus the dication is also predicted to be aromatic and planar. rsc.org Both two-electron oxidation and reduction lead to a planar conformation as a result of the gain in aromaticity. nih.gov
| Species | π-Electron Count | Hückel's Rule (4n or 4n+2) | Geometry | Aromatic Character |
| This compound (COT) | 8 | 4n | Tub-shaped (D2d) | Non-aromatic |
| This compound Dianion (COT²⁻) | 10 | 4n+2 | Planar (D8h) | Aromatic |
| This compound Dication (COT²⁺) | 6 | 4n+2 | Planar | Aromatic |
Triplet Aromaticity and Excited State Antiaromaticity (Baird's Rule)
The concepts of aromaticity and antiaromaticity can also be extended to the excited states of molecules, governed by what is known as Baird's rule. Baird's rule states that the energetic criteria for aromaticity are reversed in the lowest triplet excited state (T₁). nih.gov Specifically, a planar, cyclic, conjugated molecule with 4n π-electrons is predicted to be aromatic in its lowest triplet state, while a system with (4n + 2) π-electrons is predicted to be antiaromatic. nih.gov
For this compound, with its 8 π-electrons (a 4n system), Baird's rule predicts that its lowest triplet state will be aromatic. Computational studies have supported this, indicating a significant degree of aromaticity for COT in its T₁ state. nih.gov This "triplet aromaticity" has implications for the photochemistry and photophysics of this compound and its derivatives. Conversely, a molecule like benzene, with 6 π-electrons (a 4n+2 system), is predicted to be antiaromatic in its lowest triplet state.
Conformational Dynamics and Energetics
The non-planar structure of this compound is not static. It undergoes dynamic conformational changes, primarily ring inversion and double bond shifting, which have been studied extensively both experimentally and computationally.
Ring Inversion and Double Bond Shifting Pathways
This compound can undergo two primary dynamic processes:
Ring Inversion: This process involves the "flipping" of the tub conformation into its mirror image. This proceeds through a planar transition state with alternating bond lengths (D4h symmetry). nih.gov
Double Bond Shifting (Valence Isomerization): This process involves the interconversion of single and double bonds around the ring. The transition state for this process is believed to be a planar, delocalized structure with equal bond lengths (D8h symmetry).
These two processes are interconnected. The D4h transition state for ring inversion is an intermediate on the pathway to the D8h transition state for bond shifting. The energy barriers for these processes have been determined through various experimental techniques, such as dynamic nuclear magnetic resonance (DNMR), and computational methods.
| Process | Transition State Symmetry | Calculated Activation Energy (kcal/mol) |
| Ring Inversion | D4h | 10-14 |
| Double Bond Shifting | D8h | A few kcal/mol higher than ring inversion |
It's important to note that the exact energy barriers can vary depending on the computational method used and the presence of substituents on the this compound ring. nih.gov
Advanced Electronic Structure and Bonding Analyses
This compound is a classic example used to illustrate the principles of aromaticity and antiaromaticity. As a cyclic, conjugated polyene with 8 π-electrons, it fits the 4n rule (where n=2), which predicts antiaromaticity for a planar system. However, COT is not antiaromatic; it is non-aromatic. fao.org The molecule avoids the destabilizing effects of antiaromaticity by adopting a non-planar tub (D₂d) conformation. fao.orgresearchgate.net This puckered geometry prevents effective cyclic overlap between adjacent p-orbitals, leading to a system of four localized π-bonds rather than a delocalized system. fao.org Consequently, COT behaves chemically like a typical alkene, readily undergoing addition reactions. researchgate.net
The phenomenon of π-electron localization in neutral COT stands in stark contrast to the behavior of its dianion, C₈H₈²⁻. The cyclooctatetraenide dianion possesses 10 π-electrons, conforming to the Hückel rule for aromaticity (4n+2, where n=2). This addition of two electrons causes the ring to become planar and adopt a regular octagonal geometry, allowing for full delocalization of the π-electrons over the entire ring, which results in significant aromatic stabilization.
Despite the substantial loss of π-conjugation due to its non-planar geometry, the tub-shaped D₂d conformation of this compound is remarkably stable. Isodesmic bond separation energy calculations reveal a large stabilization energy of approximately 41 kcal/mol. This stability is not derived from resonance, but largely from "two-way" or "double" hyperconjugation.
This stabilizing effect involves electronic interactions across the formal C-C single bonds. Specifically, it is the interaction between the filled CC/CH σ orbitals and the empty C=C π* orbitals, as well as the interaction between the filled C=C π orbitals and the empty CC/CH σ* orbitals. These hyperconjugative interactions effectively compensate for the geometric disruption of π-electron delocalization. This interplay between the loss of conjugation and the gain in hyperconjugative stability is a key factor governing the preference for the puckered D₂d structure over a planar antiaromatic one.
The hypothetical planar, octagonal (D₈h) structure of this compound is of significant theoretical interest. According to Hückel molecular orbital theory, its 8 π-electrons would lead to two electrons occupying a pair of degenerate non-bonding molecular orbitals. fao.org This configuration suggests that the molecule should have a triplet ground state and exhibit diradical character.
However, more advanced ab initio calculations have shown that the open-shell singlet state of D₈h COT is actually more stable than the triplet state. nih.govfao.org This represents a violation of Hund's rule and has been explained by the concept of "disjoint diradicals." fao.org In its electronic ground state, D₈h COT is best described as a singlet diradical. nih.gov Experimental evidence from photoelectron spectroscopy of the COT radical anion confirms that the singlet state of D₈h COT lies significantly below the triplet state, supporting these theoretical predictions. iupac.org The inherent instability and diradical nature of the planar form are the driving forces behind the distortion to the familiar tub-shaped geometry.
Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity of this compound by examining the interactions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In its non-planar ground state, the electronic structure of COT resembles that of an isolated polyene, and its reactivity reflects this character.
The molecular orbitals of planar this compound feature a pair of degenerate non-bonding orbitals that serve as the HOMO. In the actual tub-shaped molecule, this degeneracy is lifted, but the HOMO energy remains relatively high and the LUMO energy relatively low, making the molecule susceptible to reactions with both electrophiles and nucleophiles.
FMO theory is particularly useful in explaining the participation of COT in pericyclic reactions. For example, COT can act as a diene (or even a tetraene) in Diels-Alder reactions. The feasibility and stereoselectivity of such reactions are governed by the symmetry and energy of the frontier orbitals of COT and the reacting dienophile. The theory explains how the interaction between the HOMO of one reactant and the LUMO of the other leads to a stabilized transition state, allowing the reaction to proceed.
Advanced Synthetic Methodologies and Mechanistic Investigations
Cycloaddition Reactions of Cyclooctatetraene
Cycloaddition reactions are a cornerstone of synthetic organic chemistry, enabling the efficient construction of cyclic frameworks. COT, with its conjugated π-system, is a highly reactive participant in these transformations.
[4+2] Diels-Alder Reactions and their Regioselectivity
COT can act as either a diene or a dienophile in Diels-Alder reactions, typically undergoing these transformations to form bicyclic adducts. For instance, the reaction of COT with maleic anhydride, a classic dienophile, yields a tetracyclic adduct, often referred to as "Reppe-Anhydride" nih.gov. This adduct possesses a reactive double bond within its cyclobutene (B1205218) ring, allowing for further functionalization. While COT's inherent tub-shaped conformation influences its reactivity, the principles of regioselectivity in Diels-Alder reactions, driven by frontier molecular orbital interactions and electronic effects (electron-donating groups on the diene and electron-withdrawing groups on the dienophile, or vice versa for inverse-electron-demand Diels-Alder reactions), are applicable to understanding the preferred orientation of reactants masterorganicchemistry.comwikipedia.orgyoutube.com. Studies by Huisgen have explored the kinetics and mechanisms of COT's Diels-Alder reactions with various dienophiles, providing fundamental insights into these pericyclic processes researchgate.net.
Higher-Order Cycloadditions (e.g., [6+2], [2+2+2+2])
Beyond the standard [4+2] cycloaddition, COT is a key substrate in various higher-order cycloaddition reactions, often facilitated by transition metal catalysts.
[6+2] Cycloadditions: Transition metal catalysts, particularly those based on cobalt and titanium, have proven highly effective in promoting [6+2] cycloadditions of COT (or its isomer cycloheptatriene) with alkynes and allenes. These reactions provide access to eight-membered carbocyclic systems such as bicyclo[4.2.2]deca-2,4,7,9-tetraenes and bicyclo[4.2.1]nona-2,4,7-trienes rsc.orgacs.orgnih.govmdpi.comscilit.com.
Cobalt-catalyzed reactions of COT with terminal alkynes have demonstrated good to excellent yields (56-94%) for the formation of monosubstituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes rsc.orgacs.orgnih.gov. For example, phenylethyne reacts with COT in the presence of CoI₂(dppe)/ZnI₂ to yield 7-phenylbicyclo[4.2.2]deca-2,4,7,9-tetraene in 70% yield rsc.org. Symmetrical alkynes have also been utilized, though certain substrates like diphenylethyne and 3-hexyne (B1328910) showed no reactivity rsc.org.
Similarly, cobalt catalysis enables the [6+2] cycloaddition of COT with functionalized terminal allenes, affording (E)-bicyclo[4.2.2]deca-2,4,7-trienes in high yields (78-85%) rsc.org.
Titanium catalysts have also been employed for [6+2] cycloadditions with cycloheptatrienes and alkynes, yielding substituted bicyclo[4.2.1]nona-2,4,7-trienes in excellent yields (up to 90%) nih.gov. However, symmetrical alkynes like hex-3-yne were found to be incompetent in these reactions nih.gov.
Chromium(0)-mediated [6π+2π] cycloadditions of COT have also been reported researchgate.net.
[2+2+2+2] Cycloadditions: Rhodium(I) catalysis has been instrumental in the [2+2+2+2] cycloaddition of diynes, leading to the synthesis of substituted cyclooctatetraenes researchgate.netstanford.edu. This methodology allows for the introduction of functional groups and the creation of topologically chiral COT ligands stanford.edu.
[2+2+2] Cycloadditions: While less extensively detailed for COT itself in the provided literature, [2+2+2] cycloadditions are a known pathway for forming cyclic systems from polyenes researchgate.net.
Photochemical Cycloadditions and Reaction Pathways
Photochemical activation offers unique pathways for COT transformations, often leading to products not accessible via thermal routes.
Carbene Transfer Reactions: The use of visible light has enabled efficient carbene-transfer reactions of donor/acceptor diazoalkanes with COT and other polyunsaturated carbocycles. This photochemical protocol yields cyclopropanes in excellent yields and stereoselectivities, proving superior to conventional metal-catalyzed cyclopropanation methods nih.govacs.orgresearchgate.net. The resulting cyclopropane (B1198618) products, containing a cyclic conjugated all-cis triene, can be further functionalized. DFT calculations support the mechanistic pathways, often involving singlet nucleophilic carbenes nih.govresearchgate.net.
Photochemical Metathesis: COT can undergo photochemical reactions involving dimerization and subsequent cycloreversion. For example, the thermal dimer of COT can be photolyzed to yield scilit.comannulene unifr.ch. Epoxidation of the COT dimer followed by photolysis can lead to oxa chemrxiv.organnulene isomers unifr.ch. Photochemical [2+2] cycloadditions are also known to generate strained polycyclic cage compounds unifr.ch.
Tandem Sequential Cycloaddition Sequences
Tandem sequential cycloadditions, where multiple cycloaddition events occur in a single synthetic operation, represent a powerful strategy for building molecular complexity. COT is a key component in such sequences, particularly in [4+2]/[3+2] and [3+2]/[4+2] cycloaddition cascades with various dipolarophiles like esters and nitrones nih.govacs.orgorcid.orgorcid.org.
Quantum chemical studies, primarily employing Density Functional Theory (DFT), have elucidated the mechanistic pathways of these tandem reactions. These investigations reveal that the initial electrocyclic ring closure of COT often dictates the reaction rate and selectivity nih.gov. The order of addition in these tandem sequences significantly influences the regiochemical and stereochemical outcomes, leading to the formation of diverse isoxazolidine (B1194047) derivatives and other complex structures nih.govorcid.orgresearchgate.net.
Table 1: Examples of Cycloaddition Reactions Involving this compound
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield Range | Citation(s) |
| [4+2] Diels-Alder | COT + Maleic Anhydride | Thermal | Tetracyclic adduct (Reppe-Anhydride) | - | nih.gov |
| [6+2] Cycloaddition | COT + Terminal Alkynes | Co-catalyzed (e.g., CoI₂(dppe)/ZnI₂) | Monosubstituted Bicyclo[4.2.2]deca-2,4,7,9-tetraenes | 56-94% | rsc.orgacs.orgnih.gov |
| [6+2] Cycloaddition | COT + Functionalized Terminal Allenes | Co-catalyzed (e.g., CoI₂/dppe/Zn/ZnI₂) | (E)-Bicyclo[4.2.2]deca-2,4,7-trienes | 78-85% | rsc.org |
| [6+2] Cycloaddition | 7-Substituted Cycloheptatrienes + Alkynes | Ti-catalyzed (e.g., Ti(acac)₂Cl₂–Et₂AlCl) | Substituted Bicyclo[4.2.1]nona-2,4,7-trienes | Up to 90% | nih.gov |
| [2+2+2+2] Cycloaddition | Diynes | Rh(I)-catalyzed | Substituted Cyclooctatetraenes | - | researchgate.netstanford.edu |
| Photochemical Carbene Transfer | COT + Diazoalkanes (Donor/Acceptor) | Visible Light | Cyclopropanes | Excellent | nih.govacs.orgresearchgate.net |
| Tandem [4+2]/[3+2] | COT + Ester + Nitrone | Quantum Chemical Studies (DFT) | Isoxazolidine derivatives | - | nih.govacs.orgorcid.org |
Other Synthetic Transformations and Novel Routes
Beyond cycloadditions, COT can be accessed and functionalized through various other synthetic strategies.
Functionalization Strategies
Valence Isomerization of Cubanes: Eaton's methodology involves the rhodium(I)-catalyzed valence isomerization of cubane (B1203433) derivatives to cyclooctatetraenes uq.edu.auresearchgate.net. This route allows for the synthesis of functionalized COT systems, with investigations focusing on the tolerability of various functional groups and the limitations of the reaction uq.edu.auresearchgate.net. While other methods for accessing substituted COTs exist, this approach offers a route to specific functionalized derivatives.
Synthesis from 1,5-Cyclooctadiene (B75094): Novel synthetic routes to COT have been developed, including the preparation of the COT dianion from 1,5-cyclooctadiene (1,5-COD) followed by oxidation. This method offers a safer and more convenient alternative to older syntheses, avoiding hazardous reagents researchgate.net.
Late-Stage Functionalization: In the context of complex polycyclic systems like tetraphenylenes, which feature a central COT core, late-stage functionalization strategies have been employed. Transition-metal-catalyzed reactions such as halogenation, acetoxylation, and carbonylation have been used to introduce substituents onto the tetraphenylene (B3251814) scaffold, demonstrating a means of functionalizing the COT moiety within a larger molecular architecture rsc.org.
Ni-Catalyzed [2+2+2+2] Cycloadditions: The development of nickel(0)-catalyzed [2+2+2+2] cycloadditions of tethered diynes has provided access to a range of functionalized cyclooctatetraenes. These COT derivatives have been explored as ligands for metal catalysts, with particular attention paid to creating C2-symmetric and topologically chiral ligands for applications in asymmetric catalysis stanford.edu.
These diverse synthetic strategies highlight the ongoing efforts to harness COT's reactivity for the construction of complex organic molecules and advanced materials.
Compound Names Mentioned:
| Compound Name | Abbreviation |
|---|---|
| This compound | COT |
| Maleic Anhydride | - |
| Phenylethyne | - |
| 1,5-Cyclooctadiene | 1,5-COD |
| Cubane | - |
| Cycloheptatriene | CHT |
| Diazoalkanes | - |
| Nitrones | - |
| Tetraphenylenes | - |
| Bicyclo[4.2.2]deca-2,4,7,9-tetraenes | - |
| Bicyclo[4.2.1]nona-2,4,7-trienes | - |
Reactivity Profiles and Redox Chemistry of Cyclooctatetraene
Pericyclic and Rearrangement Reactions
Cyclooctatetraene is known for its propensity to undergo various rearrangement reactions, driven by its non-planar, tub-shaped conformation and the potential to achieve aromaticity in its reduced forms.
The neutral this compound molecule exists in a non-planar, tub-shaped conformation, which avoids the antiaromaticity associated with a planar 8π-electron system quora.com. This conformation has a point group of D2d wikipedia.org. While the planar D4h structure is a transition state for ring inversion, it is energetically more favorable than a planar D8h structure due to the Jahn-Teller effect pnas.org. The molecule can undergo valence tautomerism and isomerizations, often involving transformations to more stable cyclic structures. For instance, it can isomerize to semibullvalene, a process that can be thermally or photochemically induced wikipedia.orgnih.gov. The (Z,Z,Z,E) isomer of this compound has been identified as a reaction intermediate, lying approximately 24-25 kcal/mol above the normal COT structure pnas.org.
This compound undergoes a variety of thermal and photochemical rearrangements. Thermally, it can isomerize to semibullvalene wikipedia.orgnih.gov. Photolysis of COT vapor can lead to decomposition into benzene (B151609) and acetylene (B1199291), or isomerization to dihydropentalene or semibullvalene researchgate.net. Photochemical rearrangements of its monoepoxide can yield benzofuran (B130515) wikipedia.org. The molecule can also participate in cycloaddition reactions, such as Diels-Alder reactions, with dienophiles, forming bicyclic structures researchgate.net. For example, a [4+2] Diels-Alder reaction with a dienophile can occur across specific double bonds, leading to bicyclo[4.2.0]octa-2,4,7-triene derivatives researchgate.net. Thermal dimerization of this compound has also been studied, with mechanisms involving coupling of its isomers like semibullvalene proposed researchgate.net.
Redox Behavior and Formation of Charged Species
This compound is readily reduced electrochemically, forming radical anions and dianions, which exhibit distinct electronic and structural properties compared to the neutral molecule.
Electrochemical studies, particularly cyclic voltammetry, reveal that this compound undergoes a two-step, two-electron reduction process utexas.eduresearchgate.net. The neutral, tub-shaped COT molecule accepts an electron to form a radical anion, and then a second electron to form a dianion. These reductions can be observed as distinct waves or a single wave depending on the solvent and supporting electrolyte utexas.eduresearchgate.net. For instance, in acetonitrile (B52724) with tetrabutylammonium (B224687) salt, two closely spaced reduction waves are observed, potentially due to an ECE mechanism if proton abstraction occurs. However, with tetramethylammonium (B1211777) salt, only one wave is seen, suggesting the absence of such a follow-up reaction utexas.edu. In liquid ammonia (B1221849), the reduction to the dianion occurs efficiently without subsequent chemical reactions utexas.edu.
Electrochemical oxidation of COT has also been studied, with reports of oxidation in methanol (B129727) yielding ring-contracted acetals, and in acetic acid producing bicyclic acetates and cycloheptatrienecarboxaldehyde diacetates researchgate.netnih.gov.
The reduction of this compound leads to species with significantly different electronic structures and stabilities. The neutral COT is non-planar and non-aromatic quora.com. Upon gaining one electron, the this compound radical anion (COT•⁻) is formed. This species is a persistent radical in solution in the absence of air and moisture utexas.edu. While the neutral COT is tub-shaped, the radical anion adopts a planar structure, and is not antiaromatic, nor is it considered aromatic utexas.edu.
The dianion, cyclooctatetraenide (COT²⁻), is formed by the addition of a second electron. This species is planar, octagonal, and possesses 10 π electrons, conforming to Hückel's rule (4n+2, where n=2) and is therefore aromatic wikipedia.orgwikipedia.orglibretexts.orgwikipedia.org. The planarity and aromaticity of the free dianion have been subject to theoretical debate, with some studies suggesting it is a short-lived resonance state acs.org. However, when complexed with counterions, such as alkali metals, it forms stable salts like dipotassium (B57713) cyclooctatetraenide or disodium (B8443419) cyclooctatetraenide wikipedia.org. The C-C bond lengths in the planar dianion are equalized (1.432 Å), indicative of aromatic delocalization wikipedia.org.
The observed electrochemical behavior of this compound, including the separation of reduction waves and their potentials, is significantly influenced by the solvent and the nature of the supporting electrolyte, particularly ion-pairing effects utexas.eduacs.orgnih.govlbl.gov. In solvents like liquid ammonia, where counterions are highly solvated, ion-pairing is minimized, and a single two-electron reduction wave is often observed utexas.eduacs.org. In contrast, in aprotic solvents like dimethylformamide (DMF) with tetraalkylammonium salts, ion-pairing can occur, leading to distinct reduction waves utexas.eduacs.orgnih.gov.
Ion pairing of alkali metal counterions with the anionic reduction products (radical anion and dianion) can alter the redox potentials. Specifically, the second ion-pairing step is often more exothermic than the first, and the reduction of the ion-paired species is more favorable. This can lead to a negative contribution to the difference between the first and second reduction potentials (ΔΔE(disp)), potentially causing an inversion of the expected potential order acs.orgnih.govlbl.gov. For example, studies in DMF with tetrabutylammonium perchlorate (B79767) show two one-electron reduction waves, while in liquid ammonia with KI, a single two-electron wave is observed acs.org. The size of the supporting electrolyte cation can also influence ion-pairing and redox potentials; smaller cations tend to ion-pair more strongly, shifting reduction potentials to more positive values utexas.edu.
Coordination Chemistry and Organometallic Complexes of Cyclooctatetraene
Cyclooctatetraene as a Ligand: Hapticity and Binding Modes (η8, η6, η4)
This compound exhibits a remarkable capacity to coordinate to metal centers through different portions of its π-system, a property quantified by its hapticity (η). The neutral COT molecule typically adopts a non-planar, tub-like conformation, which is not aromatic. However, upon reduction to the dianionic cyclooctatetraenide (COT2-), it becomes planar and aromatic, possessing 10 π-electrons, analogous to benzene (B151609) libretexts.orgwikipedia.org. This planar, dianionic form strongly favors η8 coordination, where all eight carbon atoms of the ring bind to the metal center wikipedia.orgwikipedia.org.
Table 5.1.1: this compound Hapticity and Binding Modes
| Metal/Complex Type | Hapticity (η) | Example Complex | Citation |
| Actinides (e.g., Uranium) | η8 | Uranocene (U(COT)₂) | wikipedia.orgwikipedia.org |
| Transition Metals (e.g., Iron) | η4, η6 | Bis(this compound)iron (Fe(COT)₂) | wikipedia.org |
| Transition Metals (e.g., Ruthenium) | η4 | (this compound)ruthenium tricarbonyl (C8H8Ru(CO)₃) | capes.gov.br |
| Transition Metals (e.g., Gadolinium) | η8 | Gd(COT) | nih.govacs.org |
| Transition Metals (e.g., Lanthanides) | η8 | [Nd(COT)₂]⁻ anion | acs.orgresearchgate.net |
| Transition Metals (e.g., Yttrium) | η8 | [{CH(PPh₂NSiMe₃)₂}Y(η8-C₈H₈)] | researchgate.netacs.org |
Electronic Interactions in Metal-Cyclooctatetraene Bonds
The electronic interactions between metal centers and this compound ligands are crucial to understanding the stability and reactivity of these complexes. The COT2- ligand, with its planar, aromatic structure and 10 π-electrons, acts as a strong π-donor libretexts.orgwikipedia.org. In actinide and lanthanide complexes, the bonding is often described as predominantly electrostatic, with significant covalent contributions arising from the overlap of metal 5f and 6d orbitals with the ligand's π-orbitals wikipedia.orgnih.govacs.orgosti.govacs.orgthieme-connect.dejyu.firsc.orgresearchgate.net. This interaction leads to a strong metal-ligand bond and often results in the planarization of the COT ring nih.govacs.org.
For transition metals, the bonding involves a combination of σ-donation from the ligand to the metal and π-back-donation from filled metal d-orbitals to the empty π* orbitals of the COT ligand acs.orgresearchgate.netresearchgate.net. This electron transfer can also induce planarity in the COT ring, enhancing its aromatic character and stabilizing the complex nih.govacs.orgacs.orgresearchgate.net. The degree of electron transfer and the nature of the metal orbitals involved significantly influence the bond strength and the electronic properties of the complex nih.govacs.orgacs.org.
Ligand Design Principles for Transition Metals
While specific design principles for transition metal COT complexes are not as extensively documented as for cyclopentadienyl (B1206354) ligands, general strategies revolve around modifying the COT backbone to tune solubility, crystallinity, and steric properties. The introduction of bulky substituents, such as silyl (B83357) groups or aryl moieties, on the COT ring can improve the solubility and facilitate the crystallization of the resulting complexes, which is crucial for structural characterization via X-ray diffraction acs.orgresearchgate.netwikipedia.orgnih.govresearchgate.netruben-group.deacs.org. These substituents can also influence the steric environment around the metal center, potentially affecting reactivity and coordination modes researchgate.netacs.orgruben-group.de. The ability to create functionalized COT ligands opens avenues for developing tailored organometallic catalysts and materials.
Synthesis and Structural Characterization of Metal-Cyclooctatetraene Complexes
The synthesis of this compound metal complexes typically involves the reaction of metal halides or other suitable precursors with alkali metal salts of cyclooctatetraenide, most commonly dipotassium (B57713) cyclooctatetraenide (K₂COT) wikipedia.orgosti.govthieme-connect.dewikipedia.orgresearchgate.networdpress.comrsc.orgresearchgate.net. These reactions are often carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) osti.govthieme-connect.dersc.orgresearchgate.net. The resulting complexes are characterized using a variety of spectroscopic techniques, including NMR spectroscopy (¹H, ¹³C) and IR spectroscopy, to elucidate their structure and bonding capes.gov.bracs.orgresearchgate.net.
Single-crystal X-ray diffraction remains the definitive method for determining the precise molecular structure, hapticity, and bonding arrangements of these complexes acs.orgresearchgate.netacs.orgrsc.orgresearchgate.netacs.orgresearchgate.net. Computational methods, such as density functional theory (DFT), are also employed to analyze electronic structures, bonding nature, and magnetic properties nih.govacs.orgjyu.firsc.orgresearchgate.netacs.orgresearchgate.netrsc.org.
Complexes with Transition Metals (e.g., Fe, Co, Cr, Ti, Ni, Nb)
Transition metals form a wide array of COT complexes, often exhibiting diverse coordination modes. Iron complexes, such as bis(this compound)iron (Fe(COT)₂), demonstrate fluxional behavior with η4 and η6 hapticities wikipedia.org. (this compound)iron tricarbonyl features an η4-coordinated COT ligand wikipedia.orgcapes.gov.br. Ruthenium complexes, like C8H8Ru(CO)₃, also display η4 coordination and exhibit "ring-whizzing" phenomena capes.gov.br. Complexes with titanium, chromium, and manganese have been investigated, often in the context of sandwich clusters and molecular wires, with binding energies indicating significant stability acs.orgnih.gov. While niobium complexes are not explicitly detailed in the provided search results, it is understood that COT can coordinate to a variety of transition metals across the periodic table.
Table 5.2.1: Representative Transition Metal this compound Complexes
| Metal | Complex Type | Key Features | Citation |
| Iron | Sandwich/Half-Sandwich | Fe(COT)₂ (η4, η6), Fe(COT)(CO)₃ (η4) | wikipedia.orgcapes.gov.br |
| Ruthenium | Half-Sandwich | C8H8Ru(CO)₃ (η4) | capes.gov.br |
| Titanium | Sandwich Cluster | Ti(COT)₂, η8 coordination | acs.org |
| Chromium | Sandwich Cluster | Cr(COT)₂, η8 coordination | acs.org |
| Manganese | Sandwich Cluster | Mn(COT)₂, η8 coordination | acs.org |
| Gadolinium | Sandwich | Gd(COT), predominantly electrostatic bonding | nih.govacs.org |
Sandwich and Half-Sandwich Compounds (e.g., Uranocene)
The most iconic example of a COT-metal complex is uranocene, bis(η8-cyclooctatetraene)uranium, [U(COT)₂] wikipedia.orgwikipedia.orgacs.orgthieme-connect.dejyu.firsc.orgresearchgate.netwikipedia.orgstanford.edu. This landmark compound, discovered in 1968, features a uranium(IV) atom sandwiched between two planar, parallel η8-coordinated cyclooctatetraenide rings wikipedia.orgacs.org. Uranocene is considered a prototype for "actinocenes," analogous to metallocenes of d-block transition metals wikipedia.orgthieme-connect.dewikipedia.orgwikipedia.org. The bonding in uranocene involves significant covalent character, arising from the overlap of uranium 5f and 6d orbitals with the COT π-system wikipedia.orgacs.orgjyu.firesearchgate.net.
Beyond bis-sandwich compounds, half-sandwich complexes, where the COT ligand is coordinated to only one metal center, also exist osti.gov. These structures can exhibit varied reactivity, similar to their cyclopentadienyl counterparts osti.gov.
Actinide and Lanthanide Complexes
This compound is a particularly important ligand in actinide and lanthanide chemistry due to the favorable overlap of their f-orbitals with the COT π-system and their relatively large ionic radii, which accommodate the bulky COT ligand nih.govacs.orgacs.orgresearchgate.netacs.orgthieme-connect.dersc.orgwikipedia.orgnih.govresearchgate.netruben-group.deacs.orgstanford.educapes.gov.br. Beyond uranocene, a vast array of actinocenes have been synthesized, including thorocene, protactinocene, neptunocene, and plutonocene wikipedia.orgosti.govthieme-connect.dewordpress.com. These complexes often adopt the [M(COT)₂]n- sandwich structure, with COT typically bound in an η8 fashion wikipedia.orgthieme-connect.dewikipedia.org.
Lanthanide complexes with COT are also extensively studied, often featuring similar η8 coordination modes nih.govacs.orgacs.orgresearchgate.netacs.orgnih.govresearchgate.netruben-group.deacs.org. Functionalized COT ligands, such as dibenzothis compound (dbCOT) or silyl-substituted COTs, have been employed to improve solubility and crystallinity, and to explore new structural motifs, including chiral complexes and single-molecule magnets acs.orgresearchgate.netacs.orgrsc.orgwikipedia.orgnih.govresearchgate.netruben-group.deacs.orgrsc.org. The bonding in lanthanide COT complexes is often described as largely electrostatic, with significant covalent contributions nih.govacs.org.
Table 5.2.3: Representative Actinide and Lanthanide this compound Complexes
| Metal | Complex Type | Key Features | Citation |
| Uranium | Sandwich (Actinocene) | U(COT)₂, first actinocene, covalent bonding, planar η8-COT ligands | wikipedia.orgwikipedia.orgacs.orgthieme-connect.dejyu.firsc.orgresearchgate.net |
| Thorium | Sandwich (Actinocene) | Th(COT)₂, half-sandwich (COT)ThCl₂(THF)₂ | osti.govthieme-connect.de |
| Neptunium | Sandwich (Actinocene) | Np(COT)₂ | wikipedia.orgthieme-connect.de |
| Plutonium | Sandwich (Actinocene) | Pu(COT)₂ | wikipedia.orgthieme-connect.de |
| Samarium | Sandwich | [Sm(COT)₂]⁻ anion, functionalized COT ligands | acs.orgresearchgate.netruben-group.de |
| Yttrium | Sandwich/Half-Sandwich | [{CH(PPh₂NSiMe₃)₂}Y(η8-C₈H₈)], functionalized COT, bulky ligands | researchgate.netacs.orgresearchgate.net |
| Lanthanides | Sandwich/Half-Sandwich | Diverse structures, often η8, electrostatic bonding, substituted COTs | nih.govacs.orgacs.orgresearchgate.netacs.orgnih.govresearchgate.netruben-group.deacs.org |
List of Compounds Mentioned:
this compound (COT)
Cyclooctatetraenide anion (COT2-)
Bis(this compound)iron (Fe(COT)₂)
(this compound)iron tricarbonyl (C8H8Fe(CO)₃)
(this compound)ruthenium tricarbonyl (C8H8Ru(CO)₃)
Uranocene (U(COT)₂)
Thorocene (Th(COT)₂)
Protactinocene (Pa(COT)₂)
Neptunocene (Np(COT)₂)
Plutonocene (Pu(COT)₂)
Bis(this compound)titanium (Ti(COT)₂)
Bis(this compound)chromium (Cr(COT)₂)
Bis(this compound)manganese (Mn(COT)₂)
Bis(this compound)gadolinium (Gd(COT))
Bis(this compound)neodymium ([Nd(COT)₂]⁻)
[{CH(PPh₂NSiMe₃)₂}Y(η8-C₈H₈)]
[K(DME)₂][U(dbCOT)₂]
[K(crypt-222)][U(dbCOT)₂]
[K(crypt-222)][U(dbCOT)₂(THF)]
K₂COT
Li₂{1,4-(Me₃Si)₂C₈H₆}
(COT)ThCl₂(THF)₂
Fluxionality and Dynamic Behavior in Organometallic Systems
Organometallic complexes of this compound are often characterized by their dynamic nature, exhibiting fluxional behavior where ligands or metal centers undergo rapid rearrangements on the NMR timescale psgcas.ac.inwikipedia.org.
A key aspect of COT's dynamic behavior in organometallic complexes is the phenomenon of "ring-whizzing," where the metal atom migrates along the periphery of the this compound ring, altering its hapticity wikipedia.orgbeilstein-journals.org. This process involves the metal center moving from one set of coordinated carbon atoms to another, often through intermediate hapticities. For instance, in bis(this compound)iron, Fe(COT)₂, the interconversion between η⁴ and η⁶ coordination modes of the COT ligands is a well-documented example of fluxionality wikipedia.orgwikipedia.org. This "metal hopping" or migration between π-systems is a common feature that contributes to the dynamic character of these complexes psgcas.ac.in. Theoretical studies have further elucidated these rearrangement pathways, providing insights into the energy barriers and mechanisms involved in the fluxional processes of COT complexes with metals like Nickel and Ruthenium researchgate.net.
Catalytic Applications in Organometallic Chemistry (Excluding Polymerization)
This compound-metal complexes have emerged as valuable catalysts and precatalysts in various organic transformations, particularly in cycloaddition reactions.
COT and its functionalized derivatives serve as effective ligands in transition metal-catalyzed cycloaddition reactions, facilitating the construction of complex cyclic architectures mdpi.comrsc.orgstanford.edu. Cobalt complexes, often paired with phosphine (B1218219) ligands like dppe, have proven particularly adept at mediating [6+2] cycloadditions between COT and alkynes or allenes, leading to the formation of bicyclo[4.2.2]deca-2,4,7-trienes rsc.org. Other transition metals, including titanium, ruthenium, molybdenum, chromium, and iron, have also been employed in COT-mediated cycloaddition reactions, contributing to the synthesis of valuable medium-sized carbocyclic compounds that are integral to many biologically active natural products mdpi.comrsc.org. Furthermore, nickel-catalyzed reactions involving alkynes can yield this compound derivatives or benzene, highlighting the versatility of COT in metal-catalyzed cyclization processes researchgate.net.
The role of this compound as a ligand in catalytic cycles is multifaceted. Its extended π-system can stabilize metal centers in low oxidation states, which are often the active species in catalysis wikipedia.org. The electronic properties of COT can modulate the electron density at the metal, thereby influencing its reactivity and selectivity in catalytic transformations researchgate.net. The development of functionalized COT ligands has further expanded their utility in catalysis, allowing for fine-tuning of steric and electronic parameters to optimize catalytic performance stanford.edu. These tailored ligands can direct the course of catalytic reactions, such as cycloadditions, by influencing regioselectivity and stereoselectivity.
Cyclooctatetraene Derivatives and Analogs
Substituted Cyclooctatetraenes: Synthesis and Unique Reactivities
The synthesis of substituted cyclooctatetraenes has been a significant area of research, largely advanced by transition metal-mediated methodologies since the initial nickel-catalyzed tetramerization of acetylene (B1199291) by Reppe in 1948. rsc.org While this reaction is effective for producing the parent cyclooctatetraene, the tetramerization of mono-substituted alkynes often results in a mixture of tetra-substituted isomers with low regioselectivity. rsc.org
Transition metals like nickel, copper, and chromium have been instrumental in developing more controlled synthetic routes. rsc.orgrsc.org For instance, nickel-catalyzed reactions have been explored to improve the selectivity of alkyne tetramerization. rsc.org Copper-mediated cross-coupling reactions and chromium-mediated [6+2] cycloadditions have also emerged as valuable methods for constructing the eight-membered ring of substituted cyclooctatetraenes. rsc.org A notable example is the copper(I) bromide mediated cyclodimerization of 1,2,3,4-tetraethyl-1,4-dilithio-1,3-butadiene, which forms octaethylsemibullvalene that then thermally isomerizes to octaethylthis compound. wikipedia.org
The reactivity of substituted cyclooctatetraenes mirrors that of polyenes, readily undergoing addition reactions rather than the substitution reactions characteristic of aromatic compounds like benzene (B151609). wikipedia.orgwordpress.com The π bonds in the this compound ring react with peroxy acids or dimethyldioxirane (B1199080) to form mono- and polyepoxides. wikipedia.org Furthermore, these compounds can undergo rearrangement reactions to form aromatic systems. wikipedia.org The substituents on the this compound ring can significantly influence its reactivity and the stability of its various valence isomers, such as the bicyclo[4.2.0]octa-2,4,7-triene and semibullvalene forms. rsc.org
| Metal | Synthetic Method | Key Features |
| Nickel | Catalyzed tetramerization of alkynes | Effective for unsubstituted COT, but low regioselectivity with substituted alkynes. rsc.orgrsc.org |
| Copper | Cross-coupling reactions | Provides a route to specific substituted COTs. rsc.org |
| Chromium | [6+2] Cycloaddition | A valuable method for synthesizing the eight-membered ring. rsc.org |
Bridged Cyclooctatetraenophanes
Bridged cyclooctatetraenophanes are molecules in which the this compound (COT) ring is spanned by one or more atomic bridges. These bridges impose significant conformational constraints on the normally flexible, tub-shaped COT ring, leading to a flattening or planarization of the eight-membered ring. nih.gov
Computational studies on thiacyclooctatetraenophanes, where sulfur atoms are incorporated into the bridges, have shown a substantial flattening of the COT rings compared to the typical tub conformation. nih.gov Density functional theory (DFT) calculations predict that the two COT decks are nearly parallel, with interplanar distances in the range of 2.787–2.803 Å. nih.gov This forced planarity is a direct result of the geometric constraints imposed by the bridging chains. The degree of planarization can be influenced by the length and nature of the bridges.
This planarization has profound effects on the electronic properties of the COT moiety. A planar this compound ring would be antiaromatic with 8 π-electrons, a destabilizing feature. However, these systems can be reduced or oxidized to form the aromatic dianion or dication, respectively. nih.gov The constrained, near-planar geometry of the bridged cyclooctatetraenophanes can facilitate these redox processes.
The close proximity of the two this compound rings in bridged cyclooctatetraenophanes allows for significant through-space electronic interactions. These interactions occur when the orbitals of the two decks are close enough to overlap, leading to electronic coupling without direct bonding.
In systems where donor and acceptor moieties are held in a face-to-face orientation by a rigid bridge, through-space charge transfer can occur. rsc.org The efficiency of this process is highly dependent on the distance and relative orientation of the interacting π-systems. Low-frequency vibrations that alter the distance and alignment of the donor and acceptor units can modulate these through-space interactions. rsc.org
Fused and Annulated this compound Systems
Cyclooctatetrathiophenes (COThs) are a class of compounds where a this compound core is fused with four thiophene (B33073) rings. tandfonline.com These molecules possess a flexible, saddle-shaped π-conjugated skeleton and have potential applications in organic electronics. tandfonline.com Depending on the connectivity of the thiophene units to the central eight-membered ring, fifteen different geometrical isomers of COTh are possible. tandfonline.comtandfonline.com
Theoretical studies using density functional theory (DFT) have been employed to investigate the stability, optical, and charge transport properties of these isomers. tandfonline.comtandfonline.com The stability of the isomers is influenced by the number of exocyclic double bonds, with isomers having more exocyclic double bonds generally being more stable. tandfonline.com For example, the isomer COTh3, which has eight exocyclic double bonds, is found to be one of the most stable isomers. tandfonline.com
The electronic properties of COThs, such as their electron affinities, ionization potentials, and charge transport characteristics, are also dependent on their isomeric structure. tandfonline.com Time-dependent DFT (TD-DFT) calculations have shown that the absorption spectra of different COTh isomers exhibit three main absorption bands, with the connectivity of the thiophene rings only slightly altering the conjugation. tandfonline.com These studies suggest that specific isomers may be better suited for applications that require efficient charge transport. tandfonline.com
| Property | Findings |
| Stability | Isomers with a greater number of exocyclic double bonds tend to be more stable. tandfonline.com |
| Optical Properties | Absorption spectra typically show three main bands, with minor variations among isomers. tandfonline.com |
| Electronic Properties | Electron affinity, ionization potential, and charge transport properties are isomer-dependent. tandfonline.com |
This compound units can be incorporated into larger, complex nanocarbon frameworks, leading to molecules with unique three-dimensional structures and electronic properties. An example of such a system is pentacosacyclene (PC), a cruciform molecular nanocarbon based on this compound. rsc.org PC consists of a C88 π-conjugated framework and adopts a non-planar, saddle-shaped conformation. rsc.org
These nanocarbon frameworks exhibit interesting redox behavior. For instance, pentacosacyclene undergoes two reversible oxidations and three reversible reduction events. rsc.org Its tetraimide derivative, PCTI, can undergo eight single-electron reductions. rsc.org The chemically generated anions of these molecules show absorption in the near-infrared to infrared regions. rsc.org The electronic and redox properties of these nanocarbons can be understood by considering the changes in the local aromaticity of the constituent five- and eight-membered rings. rsc.org Furthermore, the saddle-shaped structure of pentacosacyclene allows it to self-assemble with fullerenes like C60 to form unique supramolecular crystalline structures. rsc.org
Advanced Spectroscopic and Computational Probes of Cyclooctatetraene
Spectroscopic Elucidation of Electronic and Conformational States
Spectroscopic techniques are indispensable in characterizing the electronic and structural properties of cyclooctatetraene. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal a wealth of information about its ground and excited states, as well as its dynamic behavior.
Nuclear Magnetic Resonance (NMR) Studies for Ring Currents and Fluxionality
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the magnetic environment of nuclei within a molecule, offering insights into the presence of ring currents, which are indicative of aromaticity or antiaromaticity. In its tub-shaped D₂d ground state, this compound is non-aromatic. However, its planar transition states and excited states exhibit distinct magnetic properties. The concept of a paramagnetic ring current in this compound has been explored, with evidence from the ¹H NMR shifts of fused benzo derivatives. researchgate.net
A key feature of this compound is its fluxionality, characterized by two primary dynamic processes: ring inversion and bond shifting. Ring inversion involves the interconversion between two equivalent tub conformations, while bond shifting refers to the relocation of double bonds within the ring. These dynamic behaviors are often studied using computational methods. researchgate.net The ¹H NMR spectrum of 1,3,5,7-cyclooctatetraene typically shows a single sharp peak, indicating that the protons are equivalent on the NMR timescale due to rapid conformational changes. chemicalbook.com
¹H NMR Data for 1,3,5,7-Cyclooctatetraene
| Parameter | Value | Observation |
|---|---|---|
| Chemical Shift (δ) | ~5.7 ppm | A single peak indicating proton equivalence due to rapid fluxional processes. |
Photoelectron Spectroscopy (PES) for Electronic States and Ionization
Photoelectron spectroscopy (PES) directly probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. A synchrotron-based study of the photoelectron spectrum of this compound revealed weak vibrational structure on the lowest ionization energy band, with subsequent peaks being generally broad. nih.gov This broadening is attributed to the high density of vibrational states and the D₂d ⇆ D₂d interconversion process. nih.gov
The 351-nanometer photoelectron spectrum of the planar this compound radical anion (COT·⁻) shows transitions to two electronic states of neutral this compound: the D₄h ¹A₁g state, which is the transition state for ring inversion, and the D₈h ³A₂u state. nih.gov The electron binding energy of the ¹A₁g transition state is 1.099 ± 0.010 electron volts. nih.gov This technique has also been instrumental in demonstrating that in its D₈h geometry, the singlet state of this compound lies below the triplet state, a violation of Hund's rule. nih.gov
A detailed theoretical analysis of a new experimental photoelectron spectrum has provided assignments for the ionic states up to 17 eV. researchgate.net The calculated sequence of ionic states is in good agreement with experimental observations. researchgate.net
Selected Ionization Energies of this compound
| Ionic State | Adiabatic Ionization Energy (AIE) Sequence | Experimental Observation |
|---|---|---|
| 1²A₁ | 1 | Broad peaks in the photoelectron spectrum with some vibrational structure on the first band. nih.gov |
| 1²B₁ | 2 | |
| 2²A₁ | 3 | |
| 1²A₂ | 4 | |
| 2²B₁ | 5 | |
| 3²A₁ | 6 |
Time-Resolved Spectroscopy for Excited-State Dynamics
Time-resolved spectroscopic techniques, often operating on the femtosecond timescale, are crucial for mapping the ultrafast dynamics of photoexcited molecules. For this compound, these methods have been used to investigate the relaxation pathways from its excited states. Upon photoexcitation, this compound can undergo non-adiabatic transitions through conical intersections, which are points of degeneracy between electronic potential energy surfaces.
Simulations of the photoinduced S₃ to S₁ non-adiabatic dynamics of this compound show relaxation times that are in good agreement with experimental findings. rsc.orgrsc.org These simulations reveal that the dynamics involve multiple conical intersections. rsc.orgrsc.org The excited-state relaxation pathway is critical to its photochemistry and involves transitions between different geometries and aromatic characters. osti.gov For instance, the molecule is non-aromatic in its ground and higher excited states (Sₙ>₁) but possesses a planar, aromatic D₈h structure in its lowest excited state (S₁). rsc.orgnih.gov Nonadiabatic molecular dynamics simulations have detailed a relaxation pathway of S₂/S₃(D₂d) → S₁(D₈h) → S₀(D₄h) → S₀(D₂d), highlighting a double-bond shifting mechanism. osti.govlanl.gov
Vibrational Spectroscopy for Structural and Electronic Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are sensitive to its geometry and bonding. A study of 1,3,5,7-cyclooctatetraene under high static pressures using vibrational spectroscopy revealed a stiffening of force constants with increasing pressure for most vibrational modes. unlv.edu This observation contradicts the hypothesis of molecular planarization and aromatization under pressure, which would be expected to lead to mode-softening for certain vibrations. unlv.edu The study also provided evidence of high-pressure induced chemical transformations. unlv.edu
Quantum Chemical and Molecular Dynamics Simulations
Computational methods, particularly quantum chemistry and molecular dynamics, have become indispensable for interpreting experimental data and providing a deeper understanding of the complex behavior of this compound.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure, geometry, and energetics of molecules. princeton.edusci-hub.box These methods have been extensively applied to this compound to study its various conformers, transition states, and electronic states.
DFT calculations have been used to study the fluxional behavior of this compound in some of its nickel and ruthenium complexes, analyzing the conformational changes of the COT fragment between tub-shaped and planar geometries. researchgate.net Aromaticity reversals in the low-lying electronic states of this compound have been investigated through a visual approach based on isotropic magnetic shielding variations. rsc.org These studies show that the ground state (S₀) is strongly antiaromatic at the D₈h π-bond-shifting transition state. rsc.org In contrast, the lowest triplet (T₁) and first singlet excited (S₁) states are found to have similar D₈h geometries and exhibit a high degree of aromaticity. rsc.org
Ab initio configuration interaction methods have been used to analyze the vacuum ultraviolet absorption spectrum of this compound, allowing for the interpretation of the principal absorption bands. aip.orgnih.gov These calculations have also been used to determine the equilibrium structures for several electronic states. aip.org Furthermore, ab initio molecular dynamics simulations have been employed to study the photoionization of this compound. unibo.it The combination of DFT and ab initio methods provides a comprehensive theoretical framework for understanding the intricate relationship between structure, aromaticity, and reactivity in this compound.
Calculated Geometries and Aromaticity of this compound States
| Electronic State | Point Group | Calculated Geometry | Aromatic Character |
|---|---|---|---|
| Ground State (S₀) | D₂d | Tub-shaped | Non-aromatic |
| S₀ Ring Inversion Transition State | D₄h | Planar, bond-alternating | Antiaromatic nih.gov |
| S₀ Bond Shifting Transition State | D₈h | Planar, equal bond lengths | Strongly Antiaromatic rsc.org |
| First Excited Singlet (S₁) | D₈h | Planar, equal bond lengths | Aromatic rsc.orgnih.gov |
| Lowest Triplet (T₁) | D₈h | Planar, equal bond lengths | Aromatic rsc.org |
Molecular Dynamics Simulations for Conformational Interconversions
Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the complex conformational landscape and ultrafast dynamics of this compound (COT). These computational methods allow researchers to model the motion of atoms over time, providing insights into the pathways and mechanisms of conformational interconversions that are often difficult to capture experimentally.
Non-adiabatic molecular dynamics (NAMD) simulations have been particularly insightful in studying the behavior of photoexcited COT. osti.gov These simulations can model the transitions between different electronic states, which is crucial for understanding the photochemistry of COT. For instance, simulations have detailed the relaxation pathway from an excited state back to the ground state, a process that involves significant changes in molecular geometry. osti.gov
One key area of investigation has been the interconversion between the non-planar, boat-shaped D2d symmetry of the ground state and various planar or near-planar structures in excited or transition states. osti.govnih.gov Upon photoexcitation, COT can undergo a transition from its non-aromatic, boat-like ground state (S0) to excited states (Sn, where n > 1) that also favor a non-planar conformation. nih.gov However, the first excited singlet state (S1) is notably different, exhibiting a planar, aromatic structure with D8h symmetry. osti.gov
MD simulations have been instrumental in mapping the intricate pathways of these transformations. For example, a detailed relaxation pathway has been identified as S2/S3(D2d) → S1(D8h) → S0(D4h) → S0(D2d), illustrating a mechanism involving double-bond shifting. osti.gov These simulations track the evolution of the molecule's geometry on femtosecond timescales, capturing the rapid passage through conical intersections—points where different electronic potential energy surfaces cross. These intersections are critical for the non-radiative decay back to the ground state. nih.gov
The insights gained from these simulations are vital for understanding the photoswitching potential of COT, where light absorption triggers a change in its structural and electronic properties. osti.gov By simulating these dynamic events, researchers can predict lifetimes of excited states and identify the key molecular motions that govern the conformational changes. osti.govnih.gov
| Electronic State | Symmetry | Conformation | Aromaticity |
|---|---|---|---|
| Ground State (S0) | D2d | Boat-shaped (non-planar) | Non-aromatic |
| First Excited Singlet State (S1) | D8h | Planar | Aromatic |
| Higher Excited States (S2, S3) | D2d | Boat-shaped (non-planar) | Non-aromatic |
| Transition State from S1 to S0 | D4h | Planar | Antiaromatic |
Aromaticity Indices (e.g., NICS) and Magnetic Property Predictions
The concept of aromaticity, which is central to understanding the stability and reactivity of cyclic conjugated molecules, can be quantitatively assessed using computational methods. For this compound, the Nucleus-Independent Chemical Shift (NICS) has become a standard and widely used index to probe the magnetic properties associated with aromaticity and antiaromaticity in its various conformations. acs.org NICS calculations determine the absolute magnetic shielding at a specific point in space, typically at the center of a ring, providing a measure of the induced ring currents that are a hallmark of aromatic systems. wikipedia.org
According to the NICS criterion, negative values are indicative of aromaticity, signifying a diatropic ring current, while positive values suggest antiaromaticity, which is associated with a paratropic ring current. wikipedia.org Values close to zero are characteristic of non-aromatic compounds. nih.gov
Computational studies have applied the NICS methodology to the key structures of this compound, yielding distinct values that align with theoretical expectations based on Hückel's rule for aromaticity (4n+2 π electrons) and Baird's rule for antiaromaticity (4n π electrons).
D2d Tub-Shaped COT : The ground state, non-planar "tub" conformation of COT yields a NICS(0) value of +3.0. mdpi.com This small positive value is consistent with its classification as a non-aromatic molecule, as the puckered ring structure prevents effective π-electron delocalization. mdpi.com
D4h Planar COT : The planar, bond-alternating D4h structure, which represents a transition state, exhibits a large positive NICS(0) value of +30.1. mdpi.com This strongly positive value is a clear indicator of significant antiaromatic character, as the planar 8 π-electron system sustains a strong paratropic ring current. mdpi.com
D8h Planar COT (Triplet State) : In contrast, the lowest triplet state (T1) of COT, which adopts a planar D8h geometry, has a calculated NICS(0) value of -12.4. mdpi.com This negative value suggests that the triplet state of planar COT is aromatic. mdpi.com
Refinements to the NICS method, such as calculating the shift at a distance above the ring center (e.g., NICS(1)) or isolating the contribution from π-orbitals (NICSπzz), have been developed to provide a more robust assessment of aromaticity by minimizing the influence of local σ-bond effects. nih.govnih.gov The analysis of the out-of-plane tensor component of NICS (NICSzz) is particularly useful as it directly probes the magnetic field induced by the cyclic delocalization of electrons. nih.gov For planar this compound, the positive NICS value confirms its antiaromatic nature. nih.gov
| Conformation/State | Symmetry | NICS(0) Value (ppm) | Aromaticity Character |
|---|---|---|---|
| Tub-shaped (Singlet Ground State) | D2d | +3.0 | Non-aromatic |
| Planar (Singlet Transition State) | D4h | +30.1 | Antiaromatic |
| Planar (Triplet State) | D8h | -12.4 | Aromatic |
Potential Energy Surface Mapping and Reaction Pathway Elucidation
A potential energy surface (PES) is a fundamental concept in computational chemistry that provides a multidimensional landscape mapping the potential energy of a molecule as a function of its atomic coordinates. libretexts.orgresearchgate.net For this compound, mapping the PES is crucial for elucidating the pathways of its conformational interconversions and chemical reactions. youtube.com The PES can be visualized as a topographical map where valleys represent stable molecular structures (reactants, products, and intermediates), and mountain passes correspond to transition states—the highest energy points along a reaction path. youtube.com
The elucidation of reaction pathways on the PES for COT involves identifying the minimum energy path that connects different stable conformations. youtube.com Two of the most studied conformational processes for COT are ring inversion and double bond shift (or bond shifting).
Ring Inversion : This process involves the interconversion between two equivalent boat-like (D2d) conformations. The pathway for this inversion proceeds through a planar transition state with D4h symmetry. mdpi.com This transition state is significantly higher in energy due to the antiaromatic character of the planar 8 π-electron system, as confirmed by NICS calculations. mdpi.com The energy difference between the D2d ground state and the D4h transition state represents the activation energy for the ring inversion.
Double Bond Shift : This is a valence isomerization where the single and double bonds within the ring exchange positions. This process is believed to occur via a more delocalized, planar transition state with D8h symmetry. mdpi.com The energy barrier for this process is also dictated by the shape of the potential energy surface.
Computational methods, such as complete active space self-consistent field (CASSCF), are employed to calculate the energies of these various structures and map out the PES. osti.gov By identifying the stationary points (minima and transition states) on the surface, researchers can detail the step-by-step mechanism of conformational changes. For example, in the context of photoexcitation, the PES helps to visualize how COT moves from the Franck-Condon region to a conical intersection, which facilitates the rapid decay from an excited electronic state back to the ground state. nih.gov The shape of the PES around these intersections dictates the outcome of photochemical reactions. osti.gov
Automated exploration of chemical reaction pathways using tools like global reaction route mapping (GRRM) can be applied to the potential energy surface of a given chemical formula to systematically discover possible reaction routes. researchgate.net By understanding the topography of this compound's PES, chemists can predict the feasibility of different conformational changes, calculate the energy barriers associated with them, and gain a deeper understanding of the molecule's dynamic behavior and reactivity. youtube.com
| Feature | Molecular Structure/Symmetry | Significance |
|---|---|---|
| Global Minimum | Boat-like (D2d) | Most stable ground state conformation. |
| Transition State (Ring Inversion) | Planar (D4h) | Energy barrier for the interconversion of two D2d conformers. |
| Transition State (Bond Shifting) | Planar (D8h) | Energy barrier for the valence isomerization of double and single bonds. |
| Conical Intersection | N/A (Point of degeneracy) | Facilitates ultra-fast non-radiative decay from excited electronic states. |
Applications of Cyclooctatetraene in Advanced Materials Science
Design and Synthesis of Redox-Active Materials
The redox activity of cyclooctatetraene and its derivatives is a cornerstone of their application in advanced materials. The ability of the COT ring to accept electrons and change its geometry and electronic structure is fundamental to its use in materials designed for energy storage and electronic devices.
While this compound itself is not a conventional conductive polymer, its unique structure is utilized in the broader field of molecular electronics. The concept of "molecular wires" involves the use of molecules to conduct electricity, and conductive polymers are a key component of this technology. researchgate.net The integration of COT and its derivatives into polymer chains can influence the electronic properties of the resulting materials. For instance, the ring-opening polymerization of this compound can produce polyacetylene, a well-known conductive polymer. wikipedia.org
Research into dibenzo[a,e]this compound (DBCOT) has shown its potential in creating redox polymers for battery electrodes. nih.gov These polymers leverage the reversible two-electron reduction of the DBCOT unit. nih.gov This redox activity, coupled with a conformational change from a tub-shaped to a planar structure upon reduction, is a critical feature for their application in energy storage. nih.gov The development of conductive polymers that can effectively "wire" biological systems, such as microbial electrochemical systems, highlights the importance of designing molecules with specific electronic and side-chain functionalities to improve electron transfer at biotic-abiotic interfaces. chemrxiv.org
This compound derivatives have been identified as a novel class of materials for organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). google.com These derivatives can function as electron transporting materials, a crucial component in the layered structure of OLEDs. google.com The synthesis of specific COT molecules allows for the creation of wide band-gap electron transporters that can be deposited in a vacuum, a common manufacturing process for OLEDs. google.com
The electronic structure of COT, particularly its ability to be reduced, is central to its function in these applications. Research on iron(I) complexes with a singly reduced η4-COT ligand has provided deep insights into the redox activity of this compound. lanl.govelsevierpure.com These studies, employing techniques like Mössbauer spectroscopy, EPR spectroscopy, and cyclic voltammetry, have characterized the radical monoanion form of the COT ligand. lanl.govelsevierpure.com This fundamental understanding of COT's electronic behavior is crucial for designing new and efficient organic electronic devices. mdpi.com Furthermore, dibenzo[a,e]this compound (DBCOT) functionalized polymers are being explored as potential electrode materials for more sustainable rechargeable batteries, demonstrating the versatility of COT derivatives in organic electronics. nih.gov
Table 1: Redox Potentials of a Dibenzo[a,e]this compound (DBCOT) Monomer This table presents the redox potentials for a bromo-functionalized DBCOT monomer, a precursor for redox-active polymers.
| Process | Potential (V vs. Fc/Fc+) |
|---|---|
| First Reduction | -2.31 |
| Second Reduction | -2.67 |
Data sourced from cyclic voltammetry measurements. nih.gov
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of complex, organized structures. fiveable.me Host-guest chemistry, a key area within supramolecular chemistry, involves the specific binding of a "guest" molecule within the cavity of a "host" molecule. wikipedia.org These interactions are fundamental to processes like molecular recognition and self-assembly. fiveable.me
Molecular recognition is the specific binding between a host and a guest molecule, driven by complementary shapes, sizes, and chemical interactions. fiveable.me This recognition often precedes self-assembly, the spontaneous organization of molecules into ordered structures. fiveable.meresearchgate.net The principles of molecular recognition and self-assembly are crucial in creating complex, functional supramolecular architectures. nih.gov While the direct use of this compound as a primary host or guest in widely studied systems like cyclodextrins or cucurbiturils is not extensively documented, its unique shape and electronic properties make it a candidate for incorporation into more complex supramolecular designs. The ability of molecules to self-assemble into complex structures is programmed into them during their synthesis, based on their shape and chemical surfaces. nih.gov
Enantioselective synthesis and recognition are significant goals in supramolecular chemistry. Chiral supramolecular assemblies can be constructed from chiral building blocks and can be used to catalyze reactions with high enantioselectivity. unt.edu These assemblies create a chiral environment that can influence the stereochemical outcome of a reaction occurring within their confined space. unt.eduoaepublish.com The transfer of chirality can also be achieved through processes like heterogeneous nucleation, where a chiral nucleating agent can induce the formation of chiral polymers. rsc.org This process can be amplified through fragmentation and regrowth, leading to high enantioselectivity. rsc.org Again, while specific examples detailing this compound in enantioselective supramolecular co-assembly are not prominent in the provided search results, the fundamental principles are well-established for other systems and could potentially be applied to COT-containing structures.
Molecular Switches and Photoreactive Systems
This compound is a prime candidate for the development of molecular switches and photoreactive systems due to its distinct structural and electronic properties in its ground and excited states. nih.gov A molecular switch is a molecule that can be reversibly shifted between two or more stable states, each with different properties, often triggered by an external stimulus like light. rsc.org
COT is a non-aromatic, tub-shaped molecule in its ground state. mdpi.comnih.gov However, upon photoexcitation, it can adopt a planar, aromatic structure in its lowest excited state. nih.gov This light-induced change in geometry and aromaticity makes COT a prototypical photoactive unit. nih.gov This switching capability can be harnessed to control chemical and physical properties at the molecular level. The photochemical and thermal reaction pathways of this compound are complex and can lead to various isomers and rearranged products, such as the formation of benzofuran (B130515) from the photochemical rearrangement of its monoepoxide. wikipedia.org The ability to monitor the ultrafast dynamics of these transformations, including passages through conical intersections, is key to understanding and controlling these photochemical reactions for the design of novel molecular devices. nih.gov
Table 2: Structural Properties of this compound in Different States This table summarizes the key structural and electronic differences of COT in its ground and lowest excited states.
| State | Geometry | Aromaticity | C-C Bonds |
|---|---|---|---|
| Ground State (S₀) | Non-planar (Tub-shaped, D₂d symmetry) | Non-aromatic | Alternating single and double |
| Lowest Excited State (S₁) | Planar (D₈h symmetry) | Aromatic | Delocalized π-network |
Future Research Directions and Emerging Trends
Exploration of Novel Cyclooctatetraene Derivatives and Their Properties
The synthesis and characterization of novel this compound derivatives remain a critical area for advancing the understanding and application of COT. Future research will likely focus on developing more efficient and selective synthetic methodologies to access highly functionalized COT structures. This includes exploring new annulation strategies to create planarized COT systems with tailored electronic and optical properties, potentially leading to improved performance in organic electronic devices. For instance, studies investigating the impact of various substituents (e.g., electron-donating or withdrawing groups, fused heterocyclic rings) on the antiaromaticity, redox potentials, and photophysical characteristics of COT derivatives are crucial. Understanding structure-property relationships will guide the rational design of molecules for specific applications, such as advanced semiconductors, molecular switches, or components in supramolecular assemblies.
Advanced Computational Approaches for Predicting Reactivity and Structure
Computational chemistry plays an indispensable role in predicting the behavior of COT and its derivatives. Future research should leverage advanced computational methods, including high-level ab initio calculations, density functional theory (DFT) with sophisticated functionals, and machine learning algorithms, to accurately model COT's complex electronic structure, reactivity, and conformational dynamics. These approaches are vital for understanding the nuances of antiaromaticity in planarized COT systems and for predicting reaction pathways, transition states, and potential energy surfaces. Developing predictive models that can rapidly screen potential COT derivatives for desired properties, such as charge transport capabilities or catalytic activity, will significantly accelerate the discovery process. Furthermore, computational studies are essential for elucidating the mechanisms behind observed phenomena, such as the interplay between annulation, planarity, and antiaromaticity.
Integration of this compound into Complex Functional Materials
The unique electronic properties of planarized COT systems, particularly their antiaromatic character and tunable HOMO-LUMO gaps, make them attractive building blocks for advanced functional materials. Future research will explore the integration of COT derivatives into various material architectures. This includes the development of COT-based polymers and oligomers for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where their charge transport properties can be harnessed. Furthermore, incorporating COT moieties into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or supramolecular assemblies could lead to novel materials with tailored porosity, catalytic activity, or sensing capabilities. Dibenzo[a,e]this compound (DBCOT) polymers, for example, have shown promise as redox-active materials for battery electrodes due to their low-voltage, reversible two-electron reduction researchgate.net. Research into COT-containing materials for energy storage, molecular machines, and stimuli-responsive systems is expected to grow.
Interdisciplinary Research with Emerging Fields in Chemistry and Materials Science
The future of COT research lies in its interdisciplinary integration with emerging fields. Collaboration between synthetic chemists, computational scientists, materials engineers, and physicists will be key. For instance, exploring COT's role in catalysis, either as a ligand in organometallic complexes or as a scaffold for designing novel catalytic sites, presents a significant opportunity. The photochemistry of COT and its derivatives also warrants further investigation, particularly concerning their potential applications in photodynamic therapy or as components in light-harvesting systems, as suggested by studies on COT-substituted porphyrins mdpi.com. Furthermore, the application of nanoarchitectonics principles to design functional materials incorporating COT units could lead to materials with unprecedented properties and functionalities, bridging the gap between molecular design and macroscopic performance nih.gov. Research into COT's potential in areas like molecular electronics, quantum computing, and advanced sensor technologies, drawing from the broader advancements in materials science, will also be a significant trend.
Q & A
Q. How can the non-aromatic nature of cyclooctatetraene (COT) be experimentally confirmed?
The non-aromaticity of COT is determined through structural and spectroscopic analyses. X-ray diffraction studies reveal alternating single (1.46 Å) and double (1.34 Å) C–C bond distances, confirming a non-planar "tub-shaped" conformation rather than a delocalized π-system . Comparative NMR spectroscopy with aromatic compounds (e.g., benzene) shows no diamagnetic ring current in COT, further supporting its non-aromatic character .
Q. What experimental methods are recommended for synthesizing and purifying COT?
COT is synthesized via catalytic dimerization of acetylene derivatives or isomerization of barrelene. A validated protocol involves refluxing chloroprene with a nickel catalyst under inert conditions, followed by vacuum distillation to isolate COT (purity >98%) . Storage under nitrogen in sealed, explosion-proof containers at –20°C prevents degradation .
Q. What safety protocols are critical for handling COT in laboratory settings?
COT is highly flammable and reactive. Key protocols include:
- Storing in nitrogen-purged containers at low temperatures .
- Using grounded metal equipment and non-sparking tools to prevent static ignition .
- Conducting reactions in fume hoods with personal protective equipment (PPE) to mitigate inhalation risks .
Advanced Research Questions
Q. How can computational methods resolve contradictions in COT’s thermochemical data?
Discrepancies in heats of formation (e.g., experimental vs. G2-level calculations) are addressed using homodesmotic reactions. For example, comparing COT’s energy to bicyclo[4.2.0]octa-2,4,7-triene (BOT) via high-level ab initio methods (e.g., CCSD(T)/CBS) reconciles theoretical and experimental values within ±1.5 kcal/mol .
Q. What spectroscopic techniques elucidate COT’s excited-state dynamics and transition states?
Photoelectron spectroscopy (PES) at 351 nm captures the radical anion (COT·⁻) transitioning to D₄h (singlet) and D₈h (triplet) states, revealing a 12.1 kcal/mol energy gap . Time-resolved UV-Vis spectroscopy and semi-empirical simulations (e.g., Tretiak’s method) map photochemical pathways, including double-bond switching and ring inversions .
Q. How does bond alternation in constrained COT systems affect aromaticity?
Planarized COT derivatives (e.g., tetrakis(bicyclo[2.1.1]hexeno)COT) exhibit paratropic ring currents despite bond alternation. Nucleus-independent chemical shift (NICS) calculations at the ring center (NICS(0) = +10.6 ppm) confirm antiaromaticity, validated by current-density maps at the B3LYP/6-311+G(d,p) level .
Q. What strategies suppress secondary product formation during COT’s photochemical reactions?
Substituting electron-donor/acceptor groups (e.g., –OMe, –NO₂) stabilizes reactive intermediates. For example, UV irradiation of COT in DMSO at –78°C minimizes semibullvalene formation, with reaction progress monitored via GC-MS and ¹³C-NMR .
Methodological Guidance
Q. How to design experiments analyzing COT’s electrochemical oxidation in protic media?
Use cyclic voltammetry (CV) with a three-electrode setup (glassy carbon working electrode) in acidic acetonitrile. Compare oxidation potentials (E₁/₂) to theoretical values from DFT (e.g., B3LYP/6-31G*) to identify solvent effects and proton-coupled electron transfer (PCET) mechanisms .
Q. What crystallographic techniques validate COT-metal complex structures?
Single-crystal X-ray diffraction (e.g., CCDC-902710) resolves Eu-COT sandwich complexes, confirming bond distances (e.g., Eu–C: 2.65 Å) and planarization of the COT dianion. Data refinement with SHELXL-97 ensures <5% R-factor accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
